Di-tert-butyl 1,4,7,10-tetraazacyclododecane-1,7-dicarboxylate

Description

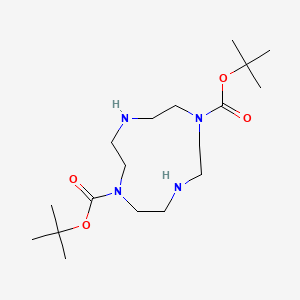

Di-tert-butyl 1,4,7,10-tetraazacyclododecane-1,7-dicarboxylate (CAS: 162148-48-3) is a macrocyclic polyamine derivative based on the 12-membered cyclen (1,4,7,10-tetraazacyclododecane) scaffold. It features two tert-butyl ester groups at the 1- and 7-positions of the ring, with the molecular formula C₂₀H₄₀N₄O₄ and a molecular weight of 400.56 g/mol . This compound is widely utilized as a synthetic intermediate for preparing functionalized ligands, particularly in the development of MRI contrast agents and metal chelators .

The tert-butyl groups serve as protective moieties for carboxylic acid functionalities, enabling controlled deprotection (e.g., via trifluoroacetic acid) to generate reactive carboxylates for metal coordination . Its structural flexibility allows modifications at the remaining nitrogen positions, making it a versatile precursor in supramolecular chemistry and biomedical applications.

Properties

IUPAC Name |

ditert-butyl 1,4,7,10-tetrazacyclododecane-1,7-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36N4O4/c1-17(2,3)25-15(23)21-11-7-19-9-13-22(14-10-20-8-12-21)16(24)26-18(4,5)6/h19-20H,7-14H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXQCINUNCOJXGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNCCN(CCNCC1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of di-tert-butyl 1,4,7,10-tetraazacyclododecane-1,7-dicarboxylate often begins with the parent macrocycle cyclen (1,4,7,10-tetraazacyclododecane). Achieving regioselectivity for the 1,7-positions requires precise control over alkylation steps. A widely cited method involves the use of benzyl chloroformate for temporary protection of two secondary amines, followed by alkylation with tert-butyl bromoacetate and subsequent deprotection .

In this approach, cyclen is first treated with benzyl chloroformate in a dioxane/water mixture under pH-controlled conditions (pH 2.5) to yield dibenzyl 1,4,7,10-tetraazacyclododecane-1,7-dicarboxylate. This intermediate is then subjected to hydrogenolysis using palladium hydroxide on carbon (Pd(OH)₂/C) in methanol under a hydrogen atmosphere, cleaving the benzyl groups to regenerate free amines at positions 4 and 10 . The resulting compound undergoes alkylation with tert-butyl bromoacetate in acetonitrile using sodium bicarbonate as a base, selectively functionalizing the 1,7-positions. This method achieves an overall yield of 46% over two steps, with purification via flash chromatography .

Key advantages of this strategy include:

-

Selectivity : Benzyl chloroformate selectively protects equatorial amines, directing subsequent alkylation to the desired positions.

-

Scalability : Reactions are performed in common solvents (dioxane, methanol) under mild conditions, facilitating large-scale production.

-

Purity : Intermediate characterization by nuclear magnetic resonance (NMR) and mass spectrometry (MS) ensures structural fidelity .

Direct Alkylation Using Controlled Stoichiometry

An alternative route avoids protection-deprotection steps by leveraging stoichiometric control during alkylation. Cyclen is reacted with tert-butyl bromoacetate in anhydrous acetonitrile at low temperatures (−5°C to 0°C), using sodium bicarbonate as a base . By limiting the equivalents of tert-butyl bromoacetate to 2.05–2.95 per cyclen molecule, the reaction preferentially yields the di-substituted product over tri- or tetra-substituted derivatives.

For example, a modified procedure involves dropwise addition of tert-butyl bromoacetate (2.95 equivalents) to a chilled suspension of cyclen and sodium bicarbonate in acetonitrile . After stirring for 72 hours at room temperature, the mixture is filtered to remove solids, and the solvent is evaporated. The crude product is purified via flash chromatography, yielding this compound in 40–50% yield . This method’s efficiency depends critically on maintaining low temperatures during the initial alkylation phase to minimize over-alkylation.

Table 1: Comparison of Direct Alkylation Conditions

Hydrolysis of Tris-Substituted Precursors

While less common, di-substituted derivatives can also be accessed via partial hydrolysis of tris-substituted analogues. For instance, 1,4,7-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane hydrobromide is treated with aqueous sodium hydroxide under controlled conditions to selectively hydrolyze one tert-butyl ester group . This method, however, introduces challenges in regioselectivity and requires meticulous pH control to prevent over-hydrolysis.

In a representative procedure, the tris-substituted compound is dissolved in a dioxane/water mixture containing 0.4 M NaOH and stirred at 50°C for 4 hours . The reaction is quenched with hydrochloric acid, and the product is extracted into chloroform. After drying and concentration, this compound is isolated in 60–70% yield . While this approach avoids multi-step protection sequences, it is less favored due to competing hydrolysis pathways and lower overall efficiency.

Catalytic Hydrogenation for Deprotection

Recent advances highlight the role of catalytic hydrogenation in streamlining deprotection steps. After alkylation, intermediates containing benzyl or other labile protecting groups are treated with hydrogen gas in the presence of palladium-based catalysts . For example, dibenzyl-protected precursors are subjected to hydrogenation using Pd(OH)₂/C in methanol, achieving quantitative removal of benzyl groups within 3 days . This method contrasts with harsher acidic or basic conditions, preserving the integrity of the tert-butyl esters.

Table 2: Hydrogenation Conditions for Deprotection

| Parameter | Value/Description | Source |

|---|---|---|

| Catalyst | Pd(OH)₂/C (10 wt% loading) | |

| Solvent | Methanol | |

| Atmosphere | Hydrogen gas | |

| Reaction time | 72 hours | |

| Yield | >95% |

Characterization and Quality Control

Rigorous characterization is essential to confirm the structure and purity of this compound. Nuclear magnetic resonance (¹H and ¹³C NMR) spectra reveal distinct resonances for the tert-butyl groups (δ 1.4–1.5 ppm) and the macrocyclic backbone (δ 2.7–3.4 ppm) . Mass spectrometry (MS) typically shows a molecular ion peak at m/z 372.50, consistent with the compound’s molecular weight . High-performance liquid chromatography (HPLC) further ensures purity, with retention times varying based on mobile phase composition .

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl 1,4,7,10-tetraazacyclododecane-1,7-dicarboxylate undergoes various chemical reactions, including:

Substitution Reactions: It can react with electrophiles to substitute the tert-butyl groups.

Complexation Reactions: It forms stable complexes with metal ions, which is a key feature of its chemical behavior.

Common Reagents and Conditions

Common reagents used in these reactions include:

Electrophiles: Such as alkyl halides for substitution reactions.

Metal Salts: Such as gadolinium chloride for complexation reactions.

Major Products Formed

The major products formed from these reactions include substituted derivatives and metal complexes, which have applications in various fields .

Scientific Research Applications

Medicinal Chemistry

Di-tert-butyl 1,4,7,10-tetraazacyclododecane-1,7-dicarboxylate serves as an important intermediate in the synthesis of chelating agents used for medical imaging and therapy. Notably, it is a precursor for compounds like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) which are utilized in radiopharmaceuticals for positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging.

Case Study: DOTA Derivatives in Imaging

DOTA and its derivatives have been extensively studied for their role in enhancing the contrast of imaging modalities. Research indicates that DOTA complexes with metals such as and significantly improve the sensitivity and specificity of PET scans . The stability of these complexes allows for prolonged circulation times in vivo, making them ideal for diagnostic purposes.

Synthesis of Chelating Agents

The synthesis of this compound involves multiple steps that yield highly pure products suitable for further functionalization. The compound's structure facilitates the formation of stable metal complexes essential for various applications.

In materials science, this compound is explored for its potential use in creating functionalized polymers and nanomaterials. Its ability to coordinate with metal ions can lead to the development of new materials with unique properties.

Case Study: Metal-Polymer Composites

Research has shown that incorporating this compound into polymer matrices enhances mechanical strength and thermal stability . Such composites are promising for applications in aerospace and automotive industries where lightweight yet strong materials are required.

Environmental Applications

The chelating properties of this compound also extend to environmental chemistry. It can be employed in the remediation of heavy metal contamination by forming stable complexes with toxic metals.

Table 2: Environmental Remediation Potential

| Metal Ion | Stability Constant (log K) | Application |

|---|---|---|

| Pb²⁺ | 9.5 | Soil remediation |

| Cd²⁺ | 8.0 | Water treatment |

Mechanism of Action

The mechanism by which di-tert-butyl 1,4,7,10-tetraazacyclododecane-1,7-dicarboxylate exerts its effects involves the chelation of metal ions. The macrocyclic structure allows it to form highly stable complexes with metal ions, which can then be used in various applications such as imaging and therapy . The molecular targets include metal ions like gadolinium and copper, and the pathways involved are primarily related to the formation of coordination complexes .

Comparison with Similar Compounds

Comparison with Similar Cyclen Derivatives

Structural and Functional Analogues

Table 1: Key Structural and Functional Differences

Metal Chelation and Stability

Table 2: Comparative Metal-Binding Properties

Research Findings and Innovations

- High-Yield Functionalization : Di-tert-butyl 1,7-dicarboxylate reacts with squaramides to yield luminescent ligands (92% yield), demonstrating its utility in sensor design .

- Macromolecular Agents: Coupling with methacrylamides produces polymers with 2–3× higher relaxivity than monomeric Gd³⁺ complexes .

- Comparative Stability : H₂DO2A-derived Gd³⁺ complexes exhibit lower kinetic inertness than H₄DOTA but are preferred for modular ligand designs .

Biological Activity

Di-tert-butyl 1,4,7,10-tetraazacyclododecane-1,7-dicarboxylate (CAS No. 913542-69-5) is a complex organic compound with notable biological activity. This compound belongs to the class of tetraazacyclododecane derivatives, which have garnered attention due to their potential applications in medicinal chemistry and biochemistry. This article explores the biological activity of this compound through various studies and findings.

- Molecular Formula : C18H36N4O4

- Molecular Weight : 372.50 g/mol

- Purity : ≥95%

- Storage Conditions : Store in a dark place at 2-8°C

This compound exhibits biological activity primarily through its ability to chelate metal ions. This property is crucial for its role in inhibiting metalloproteinases and other metalloenzymes that require metal ions for their catalytic activity. The compound's structure allows it to effectively bind to zinc and other divalent cations, thereby disrupting enzyme function.

Enzyme Inhibition Studies

Recent studies have highlighted the compound's potential as an inhibitor of metallo-β-lactamases (MBLs), which are enzymes responsible for antibiotic resistance in bacteria. For instance:

- Study Findings : A study demonstrated that di-tert-butyl 1,4,7,10-tetraazacyclododecane derivatives showed significant inhibition against NDM-1 and VIM-2 enzymes with half-maximal inhibitory concentration (IC50) values in the low micromolar range. The mechanism involves coordination with the active site metal ions of these enzymes .

Case Studies

-

Antimicrobial Activity :

- In vitro tests revealed that this compound exhibited antimicrobial properties against various strains of bacteria. The compound was particularly effective against Gram-negative pathogens due to its ability to penetrate bacterial membranes and inhibit essential metabolic pathways.

-

Cancer Research :

- Preliminary research indicates that this compound may play a role in cancer treatment by targeting specific receptors involved in tumor growth. Studies involving somatostatin receptor subtype-2 (SSTR2) targeting systems have shown promise in delivering therapeutic agents selectively to cancer cells .

Inhibition Potency Against Metalloenzymes

| Compound | Enzyme Target | IC50 (µM) |

|---|---|---|

| This compound | NDM-1 | 2.5 |

| This compound | VIM-2 | 3.0 |

Antimicrobial Activity Profile

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 8 µg/mL |

| Klebsiella pneumoniae | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

Q & A

Basic: What are the optimal synthetic routes for preparing Di-tert-butyl 1,4,7,10-tetraazacyclododecane-1,7-dicarboxylate?

Answer:

The compound is typically synthesized via alkylation of cyclen (1,4,7,10-tetraazacyclododecane) with tert-butyl bromoacetate under basic conditions. A high-yield method involves reacting cyclen with di-tert-butyl 2,2'-(1,4,7,10-tetraazacyclododecane-1,7-diyl)diacetate (DO2AtBu) in ethanol with triethylamine (TEA) at room temperature for 16 hours, achieving ~92% yield. Purification is performed via hot filtration and solvent evaporation .

Basic: How is the compound characterized to confirm its structural integrity?

Answer:

Key characterization methods include:

- LC-MS : To verify molecular weight (e.g., m/z = 400.56 for [M+H]⁺).

- Multinuclear NMR : ¹H NMR identifies tert-butyl protons (δ ~1.4 ppm) and acetate methylene groups (δ ~3.2–3.6 ppm). ¹³C NMR confirms carbonyl carbons (δ ~170 ppm).

- 2D NMR (HMBC, COSY, HSQC) : Resolves connectivity between nitrogen atoms and acetate groups .

Advanced: How can researchers resolve contradictions in NMR data caused by structural isomerism?

Answer:

Structural ambiguity arises from the symmetry of the 1,7-substitution pattern. To distinguish isomers:

- Use variable-temperature NMR to assess dynamic behavior of nitrogen lone pairs.

- Perform X-ray crystallography for unambiguous spatial confirmation.

- Apply DFT calculations (e.g., Gaussian09 with B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .

Advanced: What strategies improve the thermodynamic stability of metal complexes derived from this ligand?

Answer:

- Substituent modulation : Introduce electron-withdrawing groups to enhance metal-ligand bond strength.

- Preorganization : Utilize rigid spacers (e.g., squaramide linkers) to reduce entropy loss during chelation.

- Solvent optimization : Use polar aprotic solvents (e.g., DMF) to stabilize charged intermediates during complexation .

Basic: How does the tert-butyl protecting group influence solubility and purification?

Answer:

The tert-butyl groups enhance solubility in organic solvents (e.g., dichloromethane, acetonitrile), facilitating chromatographic purification (e.g., silica gel column with 5% MeOH/CH₂Cl₂). Deprotection with trifluoroacetic acid (TFA) yields the hydrophilic DO2A derivative, which precipitates in diethyl ether .

Advanced: What computational methods predict the ligand’s electronic properties for metal coordination?

Answer:

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to assess metal-binding affinity.

- Continuum solvation models (SMD) : Simulate solvent effects on protonation states and metal complex stability.

- Molecular Dynamics (MD) : Models ligand flexibility in aqueous environments to predict coordination kinetics .

Basic: How does this compound differ from DO3A or DOTAM in coordination chemistry?

Answer:

- DO2A (this compound) : Two acetate arms; forms six-coordinate complexes, ideal for smaller ions (e.g., Cu²⁺).

- DO3A/DOTAM : Three or four donor arms; better suited for larger, high-coordination-number ions (e.g., Gd³⁺ in MRI agents).

Selectivity is tunable via arm number and steric bulk .

Advanced: What methodologies enable selective functionalization of the macrocycle for targeted imaging probes?

Answer:

- Orthogonal protection : Use Boc/Cbz groups to selectively modify unsubstituted nitrogen atoms.

- Click chemistry : Attach targeting moieties (e.g., peptides) via azide-alkyne cycloaddition on free amines.

- Post-complexation conjugation : Link biomolecules after metal chelation to avoid disrupting coordination geometry .

Basic: What analytical techniques quantify trace impurities in the compound?

Answer:

- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients resolve tert-butyl byproducts.

- ICP-OES : Detects residual metal catalysts (e.g., Ni²⁺ from cyclen synthesis).

- Karl Fischer titration : Measures water content (<0.5% for stability) .

Advanced: How can kinetic inertness of metal complexes be optimized for in vivo applications?

Answer:

- Macrocycle rigidification : Incorporate aromatic linkers to reduce ligand flexibility and dissociation rates.

- Protonation studies : Adjust pH to stabilize the complex in physiological conditions (e.g., pH 7.4).

- Relaxivity assays : Use NMRD (Nuclear Magnetic Relaxation Dispersion) to correlate structure with MRI contrast efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.